molecular formula C11H15NO B13060491 (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Cat. No.: B13060491
M. Wt: 177.24 g/mol
InChI Key: IDFAEJQKQCDPLU-LLVKDONJSA-N
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Description

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Indanone Derivatives: One common method involves the reduction of indanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol is then subjected to amination reactions to introduce the amino group.

    Amination of Indanol Derivatives: Another approach is the direct amination of indanol derivatives using reagents like ammonia or amines in the presence of catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalytic hydrogenation and continuous flow processes are commonly employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives. Reagents such as alkyl halides or acyl chlorides are typically used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Simpler amines, alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: The compound is used as a building block for the synthesis of chiral ligands, which are essential in asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.

Medicine:

    Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: It is used in the synthesis of materials with specific optical properties, useful in the development of advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological receptors and enzymes. Its indane moiety allows it to fit into specific binding sites, modulating the activity of the target molecules. The amino group can form hydrogen bonds, enhancing its binding affinity. Pathways involved include neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

  • (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol
  • (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Uniqueness:

  • Chirality: The (1S) configuration provides unique stereochemical properties, influencing its biological activity.
  • Indane Moiety: The presence of the indane moiety distinguishes it from other amino alcohols, contributing to its specific interactions with biological targets.

This detailed article should provide a comprehensive overview of (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1

InChI Key

IDFAEJQKQCDPLU-LLVKDONJSA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)[C@@H](CN)O

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CN)O

Origin of Product

United States

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